Comparative Cytotoxicity of Bistachybotrysin E Versus Bistachybotrysin D (Stereoisomer)
Bistachybotrysin E (compound 2) and its stereoisomer Bistachybotrysin D (compound 1) were evaluated in parallel against a panel of human tumor cell lines. Both compounds displayed similar cytotoxic potency, with IC₅₀ values ranging from 6.7 to 11.6 µM across the tested lines [1]. The overlapping activity profile confirms that stereochemical inversion at the dimer linkage does not significantly alter the cytotoxic potency in this specific system, making the pair functionally interchangeable for cytotoxicity screening but highlighting the need for further selectivity profiling if distinct mechanisms are desired.
| Evidence Dimension | Cytotoxic potency (IC₅₀, µM) |
|---|---|
| Target Compound Data | 6.7–11.6 µM (range across HCT116, BGC823, Daoy, HepG2) |
| Comparator Or Baseline | Bistachybotrysin D: 6.7–11.6 µM (range across same cell lines) |
| Quantified Difference | No significant difference; IC₅₀ values overlap within the same 6.7–11.6 µM range. |
| Conditions | Human tumor cell lines HCT116 (colon), BGC823 (gastric), Daoy (medulloblastoma), HepG2 (hepatocellular carcinoma); MTT assay after 72 h exposure. |
Why This Matters
This data confirms that Bistachybotrysin E and D exhibit equivalent cytotoxicity, allowing users to select either stereoisomer based on availability or purity without compromising potency in similar cancer models.
- [1] Zhang M, Feng J, Jia X, Zhao J, Liu J, Chen R, et al. Bistachybotrysins D and E, one stereoisomeric pair of cytotoxic phenylspirodrimane dimers from Stachybotrys chartarum. Chin Chem Lett. 2019;30(2):435-8. doi:10.1016/j.cclet.2018.09.016 View Source
